

Technical Guide: CAS 331717-49-8 (Rupatadine Intermediate)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
CAS No.:	331717-49-8
Cat. No.:	B3336627

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Physical Data, Solubility Profile, and Synthetic Application[1]

Part 1: Executive Summary & Core Identity[1]

CAS 331717-49-8, chemically identified as 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine, is a specialized pyridine derivative serving as a critical intermediate in the synthesis of Rupatadine (specifically Rupatadine Fumarate).[1] Rupatadine is a dual-action antagonist blocking both Histamine H1 receptors and Platelet-Activating Factor (PAF) receptors, widely utilized in treating allergic rhinitis and urticaria.[1]

This guide provides a technical analysis of the physicochemical properties, solubility behaviors, and synthetic utility of CAS 331717-49-8, designed for medicinal chemists and process development scientists.[1]

Chemical Identity Table[1][2][3]

Property	Data
Chemical Name	2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine
CAS Number	331717-49-8
Molecular Formula	C ₁₁ H ₁₆ ClNO
Molecular Weight	213.71 g/mol
Structural Class	Pyridine derivative / Alkyl chloride
Primary Application	N-alkylation reagent for Rupatadine synthesis

Part 2: Physicochemical Properties & Solubility[1]

Physical Data Profile

Due to the specific nature of this intermediate, experimental data is often proprietary.[1] The following values are derived from structural analysis and standard behaviors of homologous pyridine-alkyl chlorides.

- Appearance: Typically a pale yellow to colorless viscous liquid or low-melting solid at room temperature.[1]
- Boiling Point: Estimated >280°C (at 760 mmHg); typically distilled under high vacuum (e.g., 140-160°C at 0.5 mmHg) to prevent decomposition.[1]
- Density: ~1.08 - 1.12 g/cm³ (Predicted).[1]
- Stability: The terminal alkyl chloride is reactive.[1] It is susceptible to hydrolysis in aqueous acidic conditions and polymerization if exposed to high heat without stabilizers.

Solubility Profile

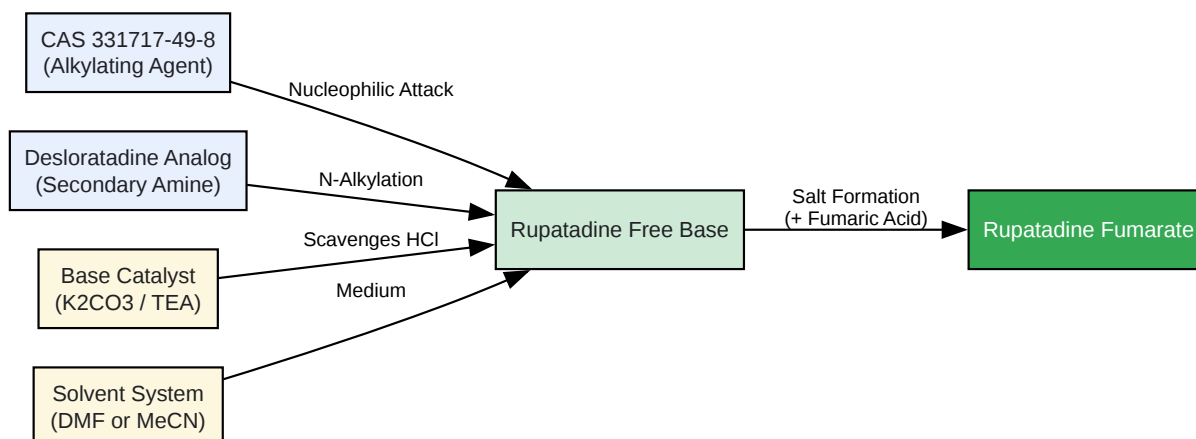
The solubility of CAS 331717-49-8 is dictated by its lipophilic pyridine ring and the ether linkage.[1]

Solvent	Solubility Rating	Mechanistic Insight
Dichloromethane (DCM)	High (>100 mg/mL)	Primary solvent for extraction; excellent compatibility with the lipophilic pyridine core.[1]
Ethyl Acetate	High	Suitable for purification and crystallization workflows.[1]
Methanol / Ethanol	High	Soluble, though protic solvents may compete in nucleophilic substitution reactions under high heat.[1]
DMSO / DMF	High	Preferred solvents for N-alkylation reactions due to high dielectric constants enhancing reaction kinetics.[1]
Water	Low / Insoluble	The hydrophobic alkyl chain and aromatic ring limit aqueous solubility.[1] Forms an emulsion or separate layer.

Part 3: Synthetic Application (Rupatadine Synthesis)

The primary utility of CAS 331717-49-8 is as an electrophilic alkylating agent.[1] It reacts with the secondary amine of the tricyclic intermediate (8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) to form Rupatadine.[1]

Reaction Workflow Visualization



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Caption: Synthetic pathway for Rupatadine using CAS 331717-49-8 as the key alkylating agent.[1]

Experimental Protocol: N-Alkylation for Rupatadine

Note: This protocol is a generalized standard procedure for pyridine-based N-alkylation, derived from patent literature for Rupatadine synthesis.[1]

Reagents:

- Substrate: 8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (1.0 eq).
- Reagent: CAS 331717-49-8 (1.1 - 1.2 eq).
- Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Triethylamine (TEA).
- Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]
- Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology:

- Preparation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve the Tricyclic Substrate in anhydrous Acetonitrile (10-15 volumes).
- Activation: Add Potassium Carbonate (anhydrous) and Potassium Iodide. Stir the suspension for 15-30 minutes at room temperature to ensure homogeneity.
- Addition: Dropwise add CAS 331717-49-8 (dissolved in a minimal amount of solvent if viscous) to the mixture.
 - Scientific Insight: Dropwise addition controls the exotherm and minimizes side reactions (e.g., N-oxide formation).[1]
- Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12-24 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1][2]
 - Endpoint: Disappearance of the secondary amine substrate.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter off inorganic salts (KCl, excess K₂CO₃).[1]
 - Concentrate the filtrate under reduced pressure to obtain a crude oil.
- Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
- Salt Formation: Dissolve the crude RUPATADINE free base in Ethanol/Acetone and treat with Fumaric Acid (1.0 eq) to precipitate RUPATADINE Fumarate.

Part 4: Handling, Stability & Safety[1]

Stability Considerations

- Hydrolysis Risk: The chloroethoxy chain is susceptible to hydrolysis.[1] Avoid prolonged exposure to atmospheric moisture. Store under nitrogen or argon.

- Light Sensitivity: Pyridine derivatives can darken upon light exposure.[1] Store in amber glass.
- Storage Conditions: Refrigerate at 2-8°C.

Safety Profile (GHS Classification Inferred)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precaution: As an alkylating agent, treat as a potential mutagen.[1] Use double gloves and handle exclusively in a chemical fume hood.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133017, Rupatadine. Retrieved from [\[Link\]](#)
- European Medicines Agency (EMA). Assessment Report for Rupatadine. Retrieved from [\[Link\]](#)[1]

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Sources

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- To cite this document: BenchChem. [Technical Guide: CAS 331717-49-8 (Rupatadine Intermediate)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3336627/docs#technical-guide-cas-331717-49-8-rupatadine-intermediate>]

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